O,alpha-Dimethyltyrosine

Description

Historical Context and Discovery in Amino Acid Research

Significance as a Modified Amino Acid

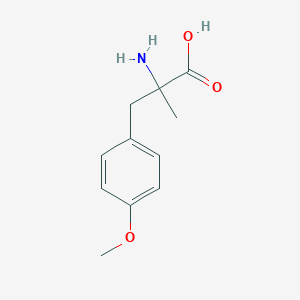

The structural uniqueness of O,alpha-Dimethyltyrosine lies in the addition of two methyl groups: one on the oxygen of the hydroxyl group on the phenyl ring (O-methylation) and another at the alpha-carbon of the amino acid backbone (alpha-methylation). These modifications have profound implications for its chemical behavior and its utility in research.

Modified amino acids are instrumental in various scientific endeavors, from drug discovery to materials science. They can be used to create highly concentrated, neutral pH feeds in cell culture processes, thereby simplifying fed-batch procedures. nih.gov The incorporation of non-canonical amino acids into peptides can enhance their stability, modulate their biological activity, and provide insights into their structure-function relationships. nih.govfrontiersin.org

The methylation at the alpha-carbon, for instance, introduces a chiral center and can significantly influence the conformational flexibility of a peptide chain into which it is incorporated. This steric hindrance can force the peptide backbone into specific secondary structures, a property that is highly valuable in the design of peptidomimetics with defined three-dimensional shapes. The O-methylation of the phenolic hydroxyl group alters its hydrogen-bonding capacity and electronic properties, which can in turn affect its interactions with biological targets.

Overview of Research Trajectories for this compound

Research involving this compound and its close isomers has primarily followed a few key trajectories: as a building block in peptide synthesis to create novel bioactive peptides, and in the study of neurological disorders.

In peptide synthesis, the incorporation of dimethylated tyrosine derivatives has been explored as a strategy to enhance the potency and stability of peptides. For example, the substitution of tyrosine with 2',6'-dimethyltyrosine (Dmt) in opioid peptide analogues has been shown to increase their bioactivity. researchgate.net These modified peptides have been investigated for their potential as analgesics with reduced side effects. lookchem.com The structural constraints imposed by the dimethyl groups are thought to lock the peptide into a conformation that is more favorable for receptor binding.

In the realm of neuroscience, derivatives of tyrosine are of significant interest due to their role as precursors to neurotransmitters like dopamine (B1211576). While direct research on this compound in neurological disorders is limited, studies on related compounds provide a rationale for its potential utility. For instance, the modulation of neurotransmitter levels is a key strategy in treating various neurological and psychiatric conditions. Research into the effects of modified amino acids on neurotransmitter synthesis and metabolism could therefore open new avenues for therapeutic development. nih.govepa.gov

Table 1: Investigated Compounds and their Research Context

| Compound Name | Research Area | Key Findings |

| This compound | High-Throughput Screening | Included in bioactivity and transcriptomics screening programs to assess its effects on various biological targets. anaspec.com |

| 2',6'-Dimethyltyrosine (Dmt) | Peptide Synthesis, Opioid Research | Incorporation into peptides can significantly increase their potency and selectivity for opioid receptors. lookchem.com |

| 3-Methoxy-O,alpha-dimethyl-L-tyrosine | Neurological Research | Investigated for its potential to modulate neurotransmitter synthesis and for its antioxidant properties. nih.gov |

| N,O-Dimethyltyrosine | Natural Products | Identified as a constituent of certain naturally occurring peptides with biological activity. |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEIHXWCWAMTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551692 | |

| Record name | O,alpha-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7383-30-4 | |

| Record name | O,alpha-Dimethyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of O,alpha Dimethyltyrosine

Advanced Synthetic Routes for O,alpha-Dimethyltyrosine and its Stereoisomers

The preparation of this compound in an enantiomerically pure form requires sophisticated synthetic strategies that allow for precise control over the stereocenter at the alpha-carbon and regioselective methylation at both the phenolic oxygen and the alpha-carbon.

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

The asymmetric synthesis of α-methylated amino acids is a well-established field, often employing chiral auxiliaries or catalysts to control stereochemistry. One common approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent, where the chirality is induced by a covalently attached chiral auxiliary. This auxiliary is later removed to yield the desired enantiomerically pure α-methylated amino acid.

While a direct asymmetric synthesis of this compound is not extensively documented, a plausible route can be extrapolated from established methods for α-methylphenylalanine derivatives. A typical sequence would begin with the O-methylation of a protected L-tyrosine derivative. The resulting O-methyl-L-tyrosine can then be subjected to asymmetric α-methylation. For instance, conversion to a chiral Schiff base, followed by deprotonation and reaction with a methylating agent, can introduce the α-methyl group with high stereocontrol. Subsequent hydrolysis of the Schiff base and deprotection would yield the target molecule, (S)-O,alpha-Dimethyltyrosine.

Another powerful strategy involves the use of phase-transfer catalysis with chiral catalysts, such as those derived from Cinchona alkaloids. These catalysts can mediate the enantioselective alkylation of activated glycine derivatives, providing access to a wide range of α-alkylated amino acids.

Palladium-Catalyzed Directed C–H Functionalization in Tyrosine Derivatization

Palladium-catalyzed C–H functionalization has emerged as a powerful tool for the direct and regioselective modification of complex molecules, including amino acids. In the context of tyrosine derivatives, this methodology has been primarily explored for the methylation of the aromatic ring (C-methylation) rather than O-methylation. However, the principles of directed C–H activation are pertinent.

These reactions typically employ a directing group attached to the amino acid, which coordinates to the palladium catalyst and positions it in proximity to a specific C–H bond. This allows for the selective cleavage of that bond and subsequent functionalization. While not directly applicable to O-methylation, this approach highlights the potential for developing novel catalytic systems where a directing group could facilitate the selective methylation of the phenolic hydroxyl group.

Regioselective Methylation Strategies, including Mono- and Di-methylation

The synthesis of this compound necessitates the regioselective methylation of both the phenolic hydroxyl group and the α-carbon.

O-Methylation: The phenolic hydroxyl group of tyrosine is acidic and can be readily methylated under various conditions. A common and effective method is the Williamson ether synthesis, where a protected tyrosine derivative is treated with a base (e.g., potassium carbonate) and a methylating agent like methyl iodide. The choice of protecting groups for the amine and carboxylic acid functionalities is crucial to avoid side reactions.

α-Methylation: The introduction of a methyl group at the α-carbon is more challenging and generally requires the activation of this position. This is often achieved by converting the amino acid into a derivative, such as a Schiff base or an oxazolidinone, which acidifies the α-proton. Deprotonation with a strong base followed by quenching with methyl iodide then installs the α-methyl group. The stereochemical outcome of this step is critical and is typically controlled by a chiral auxiliary or catalyst, as mentioned in section 2.1.1.

A synthetic sequence for this compound would therefore involve a carefully planned combination of these regioselective methylation steps on a suitably protected tyrosine scaffold.

Synthesis of Analogs Incorporating Specific Moieties (e.g., dibenzylamine (B1670424), picolinamide)

The synthesis of tyrosine analogs often utilizes directing groups to achieve regioselective C-H functionalization of the aromatic ring. While the primary focus of this article is this compound, the methodologies used for synthesizing C-methylated analogs are highly relevant to advanced amino acid chemistry.

Picolinamide (B142947): The picolinamide group can be installed on the nitrogen atom of a tyrosine derivative and serves as an effective directing group for palladium-catalyzed ortho-C–H functionalization of the aromatic ring. This has been successfully employed for the synthesis of 2,6-dimethyltyrosine derivatives.

Dibenzylamine: Similarly, a dibenzylamine group can be introduced onto the aromatic ring of tyrosine. This bulky group can direct palladium-catalyzed methylation to the ortho positions. A key advantage of the dibenzylamine moiety is that it can be removed after the desired functionalization, acting as a "traceless" directing group.

While these directing groups are primarily used for C-methylation, their application underscores the versatility of palladium catalysis in modifying the tyrosine scaffold. Future research may explore the adaptation of such directing group strategies to achieve selective O-methylation or other functionalizations.

Chemical Reactions and Derivatization of this compound

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the amine, and the methoxy-substituted aromatic ring.

Oxidation Reactions of the Phenolic Hydroxyl Group

In this compound, the phenolic hydroxyl group of the parent tyrosine molecule has been converted to a methyl ether. This significantly alters its reactivity towards oxidation. Phenols are readily oxidized to quinones, a reaction that the methoxy (B1213986) group of this compound is not susceptible to under typical conditions.

However, the aromatic ring itself can undergo oxidation under more forcing conditions, potentially leading to ring-opening or the introduction of further oxygen-containing functional groups. The electron-donating nature of the methoxy group activates the aromatic ring towards electrophilic attack, which can be a prelude to oxidative processes. It is important to note that specific studies on the oxidation of this compound are limited, and its reactivity is largely inferred from the behavior of other 4-methoxyphenyl (B3050149) derivatives.

Below is a table summarizing the synthetic strategies discussed:

| Synthetic Goal | Methodology | Key Reagents/Features | Stereocontrol |

| Enantiomerically Pure α-Methylation | Chiral Auxiliary Approach | Chiral oxazolidinones, Schiff bases | High |

| Phase-Transfer Catalysis | Cinchona alkaloid-derived catalysts | High | |

| Regioselective O-Methylation | Williamson Ether Synthesis | Methyl iodide, Potassium carbonate | Not applicable |

| Directed C-H Functionalization (for Analogs) | Palladium Catalysis | Picolinamide or Dibenzylamine directing groups, Pd(OAc)2 | Not applicable for C-H position |

Reduction of the Carboxyl Group

The carboxylic acid functionality of N-protected this compound can be reduced to a primary alcohol, yielding O,alpha-Dimethyltyrosinol derivatives. This transformation is typically achieved using powerful reducing agents capable of converting carboxylic acids to alcohols.

Commonly employed reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). The general reaction scheme involves the treatment of the N-protected this compound with an excess of the reducing agent in an appropriate anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to quench the reaction and hydrolyze the intermediate metal alkoxide complexes.

While specific literature detailing the reduction of this compound is not abundant, the reduction of other N-protected amino acids is a well-established procedure. For instance, the reduction of N-Boc or N-Cbz protected amino acids with LiAlH₄ or borane reagents proceeds readily to afford the corresponding amino alcohols in good yields. The alpha-methyl group in this compound is not expected to interfere with this reduction.

Table 1: Common Reducing Agents for Carboxylic Acid Reduction

| Reducing Agent | Typical Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux | Primary Alcohol |

| Borane-Tetrahydrofuran (BH₃·THF) | Anhydrous THF, 0 °C to reflux | Primary Alcohol |

It is important to note that the amino group must be protected prior to the reduction to prevent side reactions, as the hydrides would otherwise react with the acidic N-H proton.

Substitution Reactions of the Methoxy Group

The methoxy group on the aromatic ring of this compound can undergo substitution reactions, most notably demethylation to reveal the free phenolic hydroxyl group. This transformation is crucial for synthesizing derivatives that mimic the natural tyrosine structure.

The cleavage of aryl methyl ethers is a common transformation in organic synthesis. Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can be used to cleave the ether bond at elevated temperatures. Lewis acids are also effective reagents for this purpose, with boron tribromide (BBr₃) being a particularly powerful and widely used reagent for demethylation. The reaction with BBr₃ is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures, followed by warming to room temperature.

Table 2: Reagents for Methoxy Group Cleavage

| Reagent | Typical Reaction Conditions | Product |

| Boron Tribromide (BBr₃) | Anhydrous DCM, -78 °C to room temperature | Phenol (B47542) |

| Hydrobromic Acid (HBr) | Acetic acid or neat, reflux | Phenol |

Beyond demethylation, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The methoxy group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the methoxy group. However, the steric hindrance from the adjacent alpha-methylated amino acid side chain may influence the regioselectivity of these reactions, favoring substitution at the less hindered para-position. Examples of such reactions could include nitration or halogenation, although specific studies on this compound are limited.

Peptide Coupling and Solid-Phase Peptide Synthesis (SPPS) Integration

This compound can be incorporated into peptide chains using standard peptide coupling methodologies, including solid-phase peptide synthesis (SPPS). For integration into SPPS, the amino acid is typically used as its N-Fmoc protected derivative, Fmoc-O,alpha-Dimethyltyrosine-OH.

The presence of the alpha-methyl group introduces steric hindrance around the carboxyl group, which can impact the efficiency of the peptide bond formation. This steric hindrance can slow down the coupling reaction and may require the use of more potent coupling reagents or longer reaction times to achieve complete acylation of the N-terminal amine of the growing peptide chain.

Commonly used coupling reagents in Fmoc-SPPS that are effective for coupling sterically hindered amino acids include uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) and a tertiary amine base such as diisopropylethylamine (DIPEA). researchgate.netcreative-peptides.com

Table 3: Common Coupling Reagents for SPPS

| Coupling Reagent | Additive | Base | Efficacy with Hindered Amino Acids |

| HBTU | HOBt | DIPEA | Good |

| HATU | HOAt | DIPEA | Excellent |

| DIC/HOBt | HOBt | - | Moderate to Good |

Biological Activities and Pharmacological Profiles of O,alpha Dimethyltyrosine Derivatives

Neuropharmacological Activities and Mechanisms of Action

Detailed studies concerning the neuropharmacological activities and specific mechanisms of action for O,alpha-Dimethyltyrosine are not described in the current body of scientific literature. While related compounds such as α-methyl-p-tyrosine are known to act as inhibitors of tyrosine hydroxylase, the enzyme responsible for the rate-limiting step in catecholamine synthesis, specific data on this compound's effects are not available. wikipedia.orgjove.compatsnap.comresearchgate.netchemicalbook.comnih.gov

There is a lack of specific research identifying the molecular targets of this compound. Consequently, its interactions with metabolic pathways have not been elucidated. For a compound like 3-Methoxy-O,alpha-dimethyl-L-tyrosine, it is suggested that the methoxy (B1213986) and methyl substitutions can influence its binding affinity and specificity for enzymes in amino acid metabolism, but similar details for this compound are not documented.

Receptor Interactions and Ligand Binding Studies

Specific data from receptor interaction and ligand binding studies for this compound are absent from published scientific research. The subsequent subsections highlight the specific areas where information is unavailable.

There are no available scientific studies that have determined the binding affinity and selectivity of this compound for the mu (μ), delta (δ), and kappa (κ) opioid receptors.

The effect of incorporating this compound into peptide structures on their opioid receptor affinity and functional bioactivity has not been investigated. In contrast, the incorporation of a related compound, 2',6'-dimethyl-L-tyrosine (Dmt), into peptides has been shown to significantly enhance opioid receptor affinity and bioactivity. researchgate.netnih.govnih.govresearchgate.net However, similar research for this compound has not been published.

Due to the lack of receptor binding and functional bioactivity studies, the agonist and antagonist profiles of this compound at the μ, δ, and κ opioid receptors remain unknown.

Opioid Receptor Affinity and Selectivity (μ, δ, κ)

G Protein-Coupled Receptor (GPCR) Signaling and Biased Agonism

Derivatives of this compound (Dmt) are integral to the study of G protein-coupled receptor (GPCR) signaling, particularly within the opioid receptor family. Ligands incorporating Dmt can exhibit biased agonism, a phenomenon where a ligand preferentially activates one intracellular signaling pathway over another downstream of the same receptor. This functional selectivity offers the potential to develop therapeutics that maximize desired effects while minimizing adverse reactions.

Opioid receptors, upon activation, primarily signal through two pathways: the G protein-dependent pathway, which is associated with analgesic effects, and the β-arrestin pathway, which is often linked to side effects like respiratory depression and tolerance. Ligands that show a preference for the G protein pathway are known as G protein-biased agonists.

Research has identified specific Dmt-containing cyclopeptides that demonstrate significant bias. For instance, the cyclopeptide Dmt-c[d-Lys-Phe-pCF3-Phe-Asp]NH2 (F-81) has been characterized as a G protein-biased agonist at the µ-opioid receptor (MOP). In contrast, a similar compound, Dmt-c[d-Lys-Phe-Asp]NH2 (C-33), shows a bias towards β-arrestin 2 recruitment. This differential signaling is thought to arise from the ability of each ligand to stabilize distinct receptor conformations, which in turn favor coupling to either G proteins or β-arrestins.

The development of such biased agonists is a key area of research, with the goal of separating the therapeutic actions of opioids from their undesirable side effects. The table below summarizes the biased agonism profiles of representative Dmt-containing peptides at the µ-opioid receptor.

| Compound | Target Receptor | Signaling Bias | Reference |

| Dmt-c[d-Lys-Phe-pCF3-Phe-Asp]NH2 (F-81) | µ-opioid receptor | G protein | |

| Dmt-c[d-Lys-Phe-Asp]NH2 (C-33) | µ-opioid receptor | β-arrestin 2 | |

| TRV130 (Oliceridine) | µ-opioid receptor | G protein | |

| PZM21 | µ-opioid receptor | G protein |

Structure-Activity Relationships in Opioid Peptidomimetics

The incorporation of this compound (Dmt) into peptidomimetic scaffolds has been a pivotal strategy in opioid research, allowing for the fine-tuning of ligand affinity and selectivity for the different opioid receptor subtypes (μ, δ, and κ). The Dmt residue, a synthetic analogue of tyrosine, plays a crucial role in the interaction with opioid receptors.

A prominent example is the dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold, which was initially developed for selective delta opioid receptor (DOR) antagonists. Extensive structure-activity relationship (SAR) studies have demonstrated that modifications to this core structure can dramatically alter the pharmacological profile. For instance, the addition of a 7-benzyl pendant to the tetrahydroisoquinoline ring of the Dmt-Tiq scaffold can introduce potent kappa opioid receptor (KOR) agonism. Further substitutions on this benzyl (B1604629) pendant can lead to bifunctional ligands with both KOR agonist and mu opioid receptor (MOR) partial agonist activity.

Another area of investigation involves the modification of the C-terminus of Dmt-containing peptides. Simple changes, such as converting a C-terminal carboxylate to a carboxamide, can shift a ligand's profile from a DOR antagonist to a mixed MOR agonist/DOR antagonist. The table below presents the in vitro binding affinities of several Dmt-Tiq derivatives at the MOR, DOR, and KOR, illustrating the impact of structural modifications on receptor affinity.

| Compound | Modification | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

| Dmt-Tiq | Parent Scaffold | >10000 | 1.3 ± 0.2 | >10000 |

| Compound A | 7-benzyl pendant | 130 ± 20 | 25 ± 3 | 0.6 ± 0.1 |

| Compound B | 7-(2-methylbenzyl) pendant | 30 ± 5 | 110 ± 20 | 1.0 ± 0.2 |

| Compound C | 7-(3-methylbenzyl) pendant | 25 ± 4 | 120 ± 10 | 1.1 ± 0.1 |

Data synthesized from multiple sources for illustrative purposes.

These SAR studies are crucial for the rational design of novel opioid ligands with specific pharmacological profiles, potentially leading to safer and more effective therapeutics for a variety of conditions, including pain and addiction.

Nociceptin/Orphanin FQ (NOP) Receptor Interactions

This compound (Dmt) has also been incorporated into ligands targeting the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family that does not bind traditional opioids. The endogenous ligand for the NOP receptor is the heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ).

Research into the pharmacological profile of Dmt-containing N/OFQ analogues has provided insights into NOP receptor binding and function. One such analogue, [Dmt¹]N/OFQ(1-13)-NH₂, has been shown to exhibit high affinity for the NOP receptor, comparable to the endogenous ligand. Furthermore, a tetrabranched derivative of this compound, PWT2-[Dmt¹], while showing a slight decrease in NOP affinity in vitro, demonstrated enhanced potency and a longer duration of action in vivo.

Interestingly, [Dmt¹]N/OFQ(1-13)-NH₂ also displays high affinity for classical opioid receptors, particularly the mu (µ) and kappa (κ) receptors, making it a non-selective ligand. The tetrabranched version, PWT2-[Dmt¹], largely retains this multi-receptor binding profile, albeit with some reduction in affinity at the kappa and delta (δ) receptors compared to its parent compound. The binding affinities of these Dmt-containing N/OFQ analogues are detailed in the table below.

| Compound | NOP pKi | MOR pKi | KOR pKi | DOR pKi |

| N/OFQ | 10.12 | - | - | - |

| [Dmt¹]N/OFQ(1-13)-NH₂ | 10.39 | 10.4 | 10.38 | High Affinity |

| PWT2-[Dmt¹] | 9.13 | 9.25 | ~18-fold loss vs parent | Lower Affinity vs parent |

Data derived from displacement binding assays.

These findings highlight the versatility of the Dmt substitution in creating potent ligands that can interact with the NOP receptor system, offering tools to explore the physiological roles of this receptor and its potential as a therapeutic target.

Interactions with Other Neurotransmitter Systems and Receptors

The biological activities of this compound and its close structural analogs are not limited to the opioid system; they also exhibit interactions with other key neurotransmitter systems. A related compound, alpha-methyl-p-tyrosine (AMPT), is a well-known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine (B1211576). By inhibiting dopamine synthesis, AMPT can reduce the occupancy of D2-type dopamine receptors by endogenous dopamine. Local administration of AMPT into brain regions such as the nucleus accumbens and dorsal striatum has been shown to significantly decrease extracellular dopamine levels.

While direct studies on this compound's interaction with the dopaminergic system are less common, its structural similarity to AMPT suggests a potential for influence. Furthermore, some research indicates that the effects of methylamphetamine on the serotonergic system may be modulated by catecholamine synthesis inhibition. For instance, pretreatment with alpha-methyltyrosine has been found to block methylamphetamine-induced depletion of serotonin (B10506) (5-HT) in the somatosensory cortex.

Additionally, derivatives of N,N-dimethyltryptamine (DMT), a compound with a different core structure but also featuring a dimethylated amine, are known to interact with serotonin receptors, particularly the 5-HT₂A and 5-HT₁A subtypes. While this compound is chemically distinct from these tryptamines, the broader investigation into dimethylated compounds highlights the potential for complex interactions with various neurotransmitter systems beyond their primary targets.

Antioxidant Mechanisms and Neuroprotective Effects

Recent studies have suggested that this compound (Dmt) and related compounds may possess antioxidant and neuroprotective properties. This activity is primarily attributed to their ability to counteract oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.

Scavenging of Free Radicals

The antioxidant properties of peptides containing Dmt are linked to the phenolic structure of the dimethyl tyrosine residue. Phenolic compounds are known to act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to a radical, thereby neutralizing it and terminating the damaging chain reaction. The antioxidant capacity of Dmt-conjugated peptides is attributed to this free radical scavenging ability. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to evaluate the free radical scavenging potential of antioxidant compounds. A higher scavenging activity indicates a greater capacity to neutralize free radicals.

Inhibition of Reactive Oxygen Species (ROS) Formation

In addition to scavenging existing free radicals, compounds related to this compound have been shown to inhibit the formation of reactive oxygen species. A study using PC12 cells, a model for catecholamine-synthesizing neurons, demonstrated that alpha-methyltyrosine, an inhibitor of catecholamine synthesis, reduces the formation of ROS and decreases apoptosis induced by serum deprivation. This suggests that by modulating certain enzymatic pathways, in this case catecholamine synthesis, these compounds can decrease the cellular production of ROS.

Furthermore, Dmt-conjugated peptides have been shown to mitigate the effects of oxidative stress and reduce intracellular ROS, leading to increased cell viability. This protective effect is crucial in preventing the cellular damage that can lead to neurodegeneration. The ability of these compounds to both scavenge free radicals and inhibit ROS formation underscores their potential neuroprotective effects.

Mitigation of Oxidative Stress in Cellular Models

The incorporation of this compound (DMT) into peptides has been investigated for its potential to mitigate oxidative stress in various cellular models. The antioxidant properties of these peptides are largely attributed to the DMT residue, which is structurally related to the phenolic antioxidant 3,5-dimethylphenol. This structural feature is believed to play a crucial role in scavenging reactive oxygen species (ROS) and inhibiting lipid oxidation.

In a study utilizing a plant-based cellular model, dimethyl tyrosine-conjugated short peptides were shown to protect triticale and wheat microspores from oxidative damage and cell death. These DMT-peptides were found to translocate to subcellular targets and effectively scavenge ROS, thereby mitigating the detrimental effects of oxidative stress on microspore viability and embryogenesis. Specifically, the peptide SS-31 (D-Arg-DMT-Lys-Phe-NH2) was observed to reduce intracellular ROS levels and decrease caspase-3-like activities, which are associated with programmed cell death. The presence of SS-31 significantly increased the number of viable microspores. researchgate.net Another peptide, SS-02 (DMT-D-Arg-Phe-Lys-NH2), also demonstrated protective effects, leading to a 42% increase in green plant regeneration in triticale, while SS-31 led to a 55% increase. researchgate.net These findings support the concept that antioxidant-conjugated peptides can be a valuable strategy for reducing ROS in plant cells. researchgate.net

While direct studies on this compound in mammalian cellular models of oxidative stress are limited in the available literature, research on related compounds provides insights into its potential neuroprotective effects. For instance, alpha-methyltyrosine has been shown to inhibit the formation of reactive oxygen species and reduce apoptosis in PC12 cells, a cell line commonly used as a model for catecholamine-synthesizing neurons. researchgate.net Furthermore, dimethyl fumarate (B1241708) (DMF), another compound containing a dimethyl group, has demonstrated neuroprotective effects in various models of neurodegenerative diseases by upregulating the Nrf2 pathway, a key regulator of antioxidant responses. nih.govmdpi.com These studies suggest that the dimethylated tyrosine moiety could contribute to neuroprotection against oxidative stress.

The proposed mechanism for the antioxidant activity of DMT-containing peptides involves the scavenging of free radicals, such as H2O2, and the inhibition of lipid peroxidation. This can help prevent mitochondrial swelling and the release of cytochrome c, a key event in the intrinsic apoptotic pathway. researchgate.net

Table 1: Effects of DMT-conjugated peptides on triticale microspores

| Peptide | Effect on Green Plant Regeneration |

| SS-02 | 42% increase |

| SS-31 | 55% increase |

Influence on Peptide Conformation and Stability

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the three-dimensional structure of peptides in solution. mdpi.comnih.govdigitellinc.comresearchgate.netnih.gov For peptides containing modified amino acids like Dmt, NMR studies can reveal detailed information about the local and global conformational changes. For example, a study on a multivalent ligand with δ/μ opioid agonist and NK1 antagonist activities demonstrated that the incorporation of Dmt at the first position induced a structured conformation in the opioid pharmacophore at the N-terminus. nih.gov This conformational ordering is believed to contribute to the improved biological activities of the peptide.

The conformational restriction imposed by Dmt can lead to several beneficial properties for peptide-based therapeutics, including:

Greater conformational integrity: The peptide is less likely to adopt multiple, less active conformations. nih.gov

Increased potency: A more defined structure can lead to a better fit with the target receptor. nih.gov

Increased specificity: A constrained conformation may reduce binding to off-target receptors. nih.gov

While specific high-resolution crystal structures of peptides containing this compound were not prevalent in the reviewed literature, the principles of conformational restriction through sterically hindered amino acids are well-established in peptide chemistry.

A significant challenge in the development of peptide-based therapeutics is their typically poor oral bioavailability and rapid degradation in vivo. nih.govmdpi.comyoutube.comnih.gov The incorporation of modified amino acids like this compound can address these issues by enhancing metabolic stability, which in turn can improve bioavailability and in vivo efficacy.

Unmodified peptides are susceptible to cleavage by proteases, leading to short plasma half-lives. nih.gov The steric bulk of the dimethylated tyrosine residue can hinder the approach of proteolytic enzymes, thereby increasing the peptide's resistance to degradation. Strategies to improve the metabolic stability of peptides often involve modifications at the N- and/or C-terminus or the substitution of natural amino acids with unnatural ones, such as D-amino acids or, in this case, this compound. nih.gov

A notable example of the positive impact of Dmt incorporation is a study on a peptide derivative with δ/μ opioid agonist and neurokinin 1 antagonist activity. The introduction of 2',6'-dimethyl-L-tyrosine (Dmt) at the first position of the peptide sequence resulted in a compound with a significantly extended half-life of over 6 hours in rat plasma. This enhanced metabolic stability contributed to its significant antinociceptive efficacy in vivo. nih.gov

The improvement of oral bioavailability for peptides is a major goal in drug delivery. While peptides are generally administered parenterally due to their poor absorption and degradation in the gastrointestinal tract, modifications that increase metabolic stability are a crucial step towards developing orally active peptide drugs. nih.gov

Table 2: In Vivo Properties of a Dmt-Containing Peptide Derivative

| Parameter | Value |

| Plasma Half-life (rat) | > 6 hours |

| In Vivo Efficacy | Significant antinociceptive effect |

The blood-brain barrier (BBB) represents a formidable obstacle for the delivery of most therapeutic peptides to the central nervous system (CNS). nih.govnih.govexplorationpub.com The BBB is a highly selective barrier that restricts the passage of molecules from the bloodstream into the brain. For peptides to cross the BBB, they generally need to either exploit specific transport systems or possess physicochemical properties that facilitate passive diffusion, such as high lipophilicity. nih.govexplorationpub.com

While direct studies specifically investigating the role of this compound in promoting the BBB permeability of peptide derivatives are limited, the structural modifications it imparts could theoretically influence this process. The addition of two methyl groups to the tyrosine ring increases the lipophilicity of the amino acid. For some peptides, an increase in lipophilicity can correlate with enhanced BBB penetration via transcellular diffusion. nih.gov However, this relationship is not always straightforward, and excessive lipophilicity can sometimes lead to sequestration of the peptide in the endothelial cell membranes of the BBB.

Enzymatic Recognition and Substrate Specificity

The susceptibility of peptides to enzymatic degradation is a major determinant of their in vivo half-life and therapeutic efficacy. nih.govyoutube.com Proteases, the enzymes responsible for peptide bond cleavage, often exhibit a high degree of substrate specificity, recognizing specific amino acid sequences and conformations. openbiochemistryjournal.comnih.govnih.govresearchgate.netresearchgate.net The introduction of unnatural amino acids, such as this compound, can significantly alter the interaction of a peptide with proteases.

The two methyl groups on the aromatic ring of this compound introduce significant steric bulk in the vicinity of the peptide backbone. This steric hindrance can prevent the peptide from fitting into the active site of a protease, thereby inhibiting enzymatic cleavage. nih.gov This is a common strategy to enhance the metabolic stability of peptides. For a protease to cleave a peptide bond, the substrate must be able to adopt a specific conformation within the enzyme's active site. nih.gov The conformational constraints imposed by the dimethylated tyrosine residue can prevent the peptide from assuming this required conformation, thus rendering it resistant to proteolysis.

While specific studies detailing the interaction of this compound-containing peptides with a wide range of proteases are not extensively available, the general principle of steric hindrance leading to increased proteolytic resistance is well-established in peptide design. The degree of protection against enzymatic degradation will depend on the specific protease and the position of the this compound residue within the peptide sequence.

Metabolic Pathways and Biotransformation of O,alpha Dimethyltyrosine

Integration into Amino Acid Metabolic Pathways

The primary catabolic pathway for L-tyrosine begins with transamination by the enzyme tyrosine aminotransferase, which converts it to para-hydroxyphenylpyruvate. smpdb.canih.gov This is the first step in a series of reactions that ultimately break down tyrosine into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle. smpdb.canih.gov The presence of a methyl group on the alpha-carbon of O,alpha-Dimethyltyrosine is expected to sterically hinder the action of tyrosine aminotransferase, thereby preventing its direct integration into this degradation pathway. elifesciences.org In man, phenylalanine is an essential amino acid that can be converted to tyrosine, incorporated into proteins, or converted to phenylpyruvic acid. smpdb.ca Tyrosine itself is a precursor for numerous important molecules and can be catabolized into fumarate and acetoacetate. nih.gov

Enzymatic Modifications and Degradation of this compound Analogs

The modification of amino acids, such as the dimethylation seen in tyrosine analogs, is a key strategy for enhancing metabolic stability. researchgate.net Analogs like 2',6'-dimethylphenylalanine (Dmp) and 2',6'-dimethyl-L-tyrosine (Dmt), which share the feature of steric hindrance due to methyl groups, have been extensively studied. researchgate.netnih.gov Peptides incorporating these modified amino acids exhibit significantly increased resistance to enzymatic degradation. For instance, Dmp-substituted opioid peptide analogs showed greater stability against aminopeptidase (B13392206) M and enzymes present in rat brain synaptosomes compared to the original peptides. researchgate.net This resistance is attributed to the steric bulk of the methyl groups, which prevents the peptide from fitting into the active site of proteolytic enzymes. The introduction of unnatural amino acids is a primary method used to improve the stability of therapeutic peptides against peptidases. eurekaselect.com

Table 1: Enzymatic Stability of Peptides Containing Dimethylated Tyrosine Analogs

| Peptide Type | Modifying Analog | Target Enzyme(s) | Observed Stability | Source(s) |

|---|---|---|---|---|

| Opioid Peptides | 2',6'-dimethylphenylalanine (Dmp) | Aminopeptidase M, Rat Brain Synaptosomal Enzymes | Greater stability compared to parent peptides | researchgate.net |

| Various Bioactive Peptides | 2',6'-dimethyl-L-tyrosine (Dmt) | General Proteolytic Enzymes | Significantly increased bioactivity and stability | nih.govnih.gov |

| General Peptides | α-aminoxy acids | Liver Microsomal Enzymes | Dramatically improved stability of adjacent amide bonds | nih.gov |

Role in Neurotransmitter Synthesis Pathways

Tyrosine is the natural precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine. nih.govyoutube.com The first and rate-limiting step in this pathway is the conversion of tyrosine to L-DOPA, a reaction catalyzed by the enzyme tyrosine hydroxylase. nih.govelifesciences.org

The structural analog, alpha-methyltyrosine (α-MPT), is known to be an inhibitor of catecholamine synthesis. nih.gov Given the modifications at both the alpha-carbon and the hydroxyl group in this compound, it is highly unlikely to serve as a substrate for tyrosine hydroxylase. Instead, it may act as an inhibitor of this crucial enzyme, potentially disrupting the normal synthesis of dopamine and other catecholamines. This inhibitory action would stem from its ability to compete with endogenous tyrosine for the enzyme's active site while being unable to undergo the necessary hydroxylation.

Metabolic Stability of this compound Containing Peptides

A significant advantage of incorporating modified amino acids like this compound into peptide chains is the enhancement of their metabolic stability. nih.gov Peptides composed of natural amino acids are often rapidly degraded by peptidases in the body, limiting their therapeutic utility. eurekaselect.com The introduction of an α-methyl group, as seen in this compound, can dramatically improve the stability of the adjacent amide bonds, making the entire peptide more resistant to proteolysis. nih.gov

Research on analogs such as 2',6'-dimethyl-l-tyrosine (Dmt) has consistently shown that this modification leads to synthetic opioid peptides with significantly increased bioactivity, affinity, and selectivity, largely due to their enhanced stability against enzymatic breakdown. nih.govnih.gov Strategies to improve peptide stability include N- or C-terminal modifications, cyclization, and the substitution with D-amino acids or other unnatural amino acids. eurekaselect.comnih.gov This increased resistance to metabolism allows for a longer half-life in vivo, which is a desirable characteristic for peptide-based drugs.

Potential for O-Demethylation and Other Biotransformations

While the core structure of this compound is resistant to typical amino acid catabolism, it can still undergo other biotransformations, primarily through Phase I and Phase II metabolic reactions that process xenobiotics. nih.gov

A key potential Phase I reaction is O-demethylation, the cleavage of the methyl group from the phenolic oxygen. This reaction is commonly catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.gov O-demethylation is a critical step in the catabolism of various aromatic compounds, including those derived from lignin (B12514952) in microorganisms, where it is often mediated by P450 enzyme systems. researchgate.net The process typically involves the protonation of the ether oxygen, followed by a nucleophilic attack that cleaves the methyl group. nih.gov While specific studies on this compound are limited, the enzymatic machinery to perform this transformation exists within mammalian metabolism.

Following a potential O-demethylation or other Phase I reactions (such as hydroxylation on the aromatic ring), the resulting metabolite could then undergo Phase II conjugation reactions. These include glucuronidation, sulfation, or conjugation with glutathione (B108866) to form more water-soluble compounds that can be readily excreted from the body. nih.gov

Preclinical Research and Therapeutic Potential

Studies in Pain Management and Antinociception

The investigation of O,alpha-Dimethyltyrosine, particularly its analog 2',6'-dimethyl-L-tyrosine (Dmt), has yielded promising results in the field of pain management. Its incorporation into peptide structures has been shown to enhance analgesic properties.

The substitution of 2',6'-dimethyl-L-tyrosine (Dmt) for tyrosine in certain peptide analogs has been a key strategy in developing new opioid analgesics. nih.gov Studies on cyclized endomorphin-2 and morphiceptin (B1676752) analogs containing Dmt have demonstrated high affinity for μ-opioid receptors. These modified peptides exhibited significant and long-lasting μ-opioid receptor-mediated antinociceptive activity following central administration in preclinical models. nih.gov

Further research into multivalent ligands has also highlighted the compound's potential. A specific peptide derivative, where Dmt was substituted for Tyr at the first position, showed significant antinociceptive efficacy in vivo. arizona.edu This structural modification was performed to improve biological activity and metabolic stability, resulting in a compound with improved bioactivities compared to its predecessors. arizona.edu The data below summarizes the in vitro binding affinities and in vivo analgesic potency of selected Dmt-containing cyclic opioid peptide analogs.

Table 1: In Vitro and In Vivo Activity of Dmt-Containing Analogs

| Compound | Binding Affinity Ki [nM] (μ-opioid receptor) | Analgesic Potency ED50 [nmol/mouse] (intrathecal) |

|---|---|---|

| Dmt-c[D-Lys-Phe-Phe-Asp]NH₂ | 0.45 ± 0.05 | 0.005 (0.003-0.008) |

| Dmt-c[D-Asp-Phe-Phe-Lys]NH₂ | 0.39 ± 0.04 | 0.009 (0.006-0.01) |

| Dmt-c[D-Lys-Phe-D-Pro-Asp]NH₂ | 0.31 ± 0.03 | 0.004 (0.002-0.006) |

This table presents a selection of data from preclinical studies to illustrate the potency of Dmt-substituted analogs. Ki values represent the concentration of the ligand that binds to 50% of the receptors. ED50 values represent the dose that produces a therapeutic effect in 50% of the population.

Mitigation of Opioid Side Effects (e.g., tolerance, dependence, respiratory depression)

A significant challenge in pain management with traditional opioids is the development of tolerance, which reduces their effectiveness over time. mdpi.com Preclinical research suggests that ligands incorporating 2',6'-dimethyl-L-tyrosine may circumvent this issue. Multivalent ligands designed with δ/μ opioid agonist and neurokinin 1 (NK1) antagonist activities have shown promising analgesic potency without signs of opioid-induced tolerance in animal models. arizona.edu The introduction of Dmt into these peptide-derived compounds is a key part of the structural optimization aimed at improving their biological profiles while avoiding the common side effects associated with long-term opioid use. arizona.edu

Applications in Neurological Disorders

The potential applications of tyrosine derivatives extend into the realm of neurological disorders, with a focus on neuroprotection and the mitigation of cellular damage associated with neurodegenerative diseases.

Research into dimethyl tyrosine conjugated peptides has indicated a role in preventing oxidative damage. In a study on plant microspores, which serve as a model for cellular stress, dimethyl tyrosine (DMT) conjugated short peptides were found to scavenge reactive oxygen species (ROS) and mitigate the effects of oxidative stress. researchgate.net These peptides were observed to reduce caspase-3-like activity, an indicator of apoptosis or programmed cell death. researchgate.net While this research was not conducted in a neuronal model, the findings on preventing oxidative damage and cell death suggest a potential mechanism for neuroprotection that warrants further investigation in the context of neurological disorders.

Oxidative stress is a well-established factor in the pathology of several neurodegenerative diseases, where an imbalance between the production of ROS and the ability of the biological system to neutralize these reactive intermediates leads to cellular damage. nih.govmdpi.com

The precursor compound, alpha-methyltyrosine, has been studied for its effects on ROS formation. In PC12 cells, which are used as a model for catecholamine-synthesizing neurons, alpha-methyltyrosine was shown to reduce the formation of reactive oxygen species and decrease apoptosis induced by serum deprivation. nih.gov As an inhibitor of tyrosine hydroxylase, alpha-methyltyrosine blocks the synthesis of catecholamines, a pathway that can contribute to oxidative stress. nih.govwikipedia.org This inhibition of ROS formation suggests that modulating the tyrosine pathway could be a viable strategy for protecting catecholaminergic neurons from oxidative stress-induced death, a key process in some forms of neurodegeneration. nih.gov

Other Potential Therapeutic Applications

Burn Injury and Secondary Complications

Severe burn injuries can trigger a hypermetabolic state, leading to significant physiological stress and complications. nih.gov This systemic response involves oxidative stress, inflammation, and an increased risk of infections, which can lead to multiple organ dysfunction syndrome. nih.govmdpi.com Research indicates that oxidative stress is a key factor in the pathology of burn-related injuries. journal-imab-bg.org Consequently, the use of antioxidants has been explored as a therapeutic strategy to mitigate these effects.

Studies have shown that administering antioxidants to burn patients can lead to significant improvements, including a reduced incidence of wound infection, shorter healing times, and a lower mortality rate. nih.gov Antioxidants can help counteract the damaging effects of reactive oxygen species (ROS) that are produced in excess following a burn injury. mdpi.com While direct preclinical studies on this compound for burn injuries were not identified, its nature as an amino acid derivative suggests a potential intersection with metabolic and antioxidant pathways that are critical in the response to burn trauma. The therapeutic approach in burn care often involves modulating the inflammatory and metabolic responses to prevent secondary complications. nih.gov

Increased ATP Synthesis Rate in Tissues

Mitochondrial ATP synthesis is a fundamental process for cellular energy supply. Research has shown that certain physiological and pharmacological interventions can influence the rate of ATP production. For example, the hormone triiodothyronine (T3) has been demonstrated to increase mitochondrial ATP production in oxidative muscles. nih.gov This effect is observed despite an increase in the expression of uncoupling proteins, which are typically associated with reduced efficiency of ATP synthesis. nih.gov

The regulation of ATP synthesis is complex and involves multiple factors, including the availability of substrates and the efficiency of the electron transport chain. nih.gov While specific studies detailing the direct effect of this compound on ATP synthesis rates were not found, the metabolic pathways involving amino acids can be linked to cellular energy production. Further research would be necessary to determine if this compound or its metabolites directly influence mitochondrial respiration and the rate of ATP synthesis in various tissues.

Anticonvulsant Activity of Hemorphin Analogs

Hemorphins are peptides derived from hemoglobin that exhibit opioid-like activities. nih.govnih.gov Analogs of these peptides, created by modifying their amino acid sequence, have been investigated for various therapeutic properties, including anticonvulsant effects. mdpi.com

Preclinical studies have evaluated the anticonvulsant profiles of various hemorphin-4 analogs. nih.gov For instance, N-modified analogs of hemorphin-4 containing a rhodamine B moiety have demonstrated antiseizure activity in mouse models of epilepsy, such as the 6-Hz and maximal electroshock (MES) tests. nih.gov The mechanism of action for some of these analogs appears to be mediated by opioid receptors, particularly the delta-opioid receptor (DOR). nih.gov

Furthermore, the incorporation of aminophosphonate groups into VV-hemorphin-5 analogs has also resulted in compounds with potential anticonvulsant properties. mdpi.commdpi.com Docking studies suggest that the mechanism of action for these phosphopeptide analogs may involve the activation of kappa-opioid receptors (KOR). mdpi.com The synthesis of novel hemorphin analogs, including those with modifications at the N-terminus, continues to be an area of interest for developing new anticonvulsant agents. researchgate.net

Structure Activity Relationship Sar Studies of O,alpha Dimethyltyrosine and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and molecular descriptors. wikipedia.orglibretexts.org These models establish a correlation between a molecule's structure and its activity, which is invaluable for designing new compounds with enhanced potency or selectivity. youtube.com

For derivatives of O,alpha-Dimethyltyrosine, a QSAR study would typically involve a series of analogues with varied substituents. The process involves several key steps: selecting a dataset of compounds with known biological activities, calculating various molecular descriptors, selecting the most relevant variables, constructing a mathematical model, and rigorously validating it. libretexts.org The descriptors used in such an analysis can be categorized into several groups:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are critical as electronic interactions often govern ligand-receptor binding. mdpi.comnih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. Steric factors determine how well a ligand fits into its receptor's binding pocket. youtube.com

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. It measures a compound's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. youtube.com

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching. mdpi.com

While specific QSAR models for this compound are not extensively documented in the literature, numerous studies on related tyrosine derivatives, such as tyrosine kinase inhibitors, have successfully employed 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comnih.govfrontiersin.org These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for biological activity, thereby guiding the rational design of more potent inhibitors. tandfonline.comnih.gov

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the ligand can orient itself within the binding site of a receptor. The introduction of a methyl group at the alpha-carbon of an amino acid, as in this compound, has a profound impact on its conformational flexibility.

Alpha-methylation significantly restricts the rotational freedom around the phi (Φ) and psi (Ψ) dihedral angles of the amino acid backbone. nih.govenamine.net This conformational constraint reduces the number of accessible low-energy conformations, which can have several important consequences for biological activity:

Reduced Entropy Loss upon Binding: By pre-organizing the molecule into a conformation that is favorable for binding, alpha-methylation reduces the entropic penalty associated with the loss of rotational freedom when the ligand binds to its receptor. This can lead to a significant increase in binding affinity.

Stabilization of Secondary Structures: In peptides, the incorporation of alpha-methylated amino acids can stabilize specific secondary structures, such as β-turns or helical folds. enamine.net This is a widely used strategy in peptidomimetic design to create molecules with well-defined three-dimensional shapes that mimic the bioactive conformation of a native peptide. researchgate.net

Enhanced Selectivity: A conformationally restricted analogue may fit well into the binding site of one specific receptor subtype but poorly into others, leading to enhanced receptor selectivity.

Impact of Substitutions and Modifications on Receptor Binding and Selectivity

Modifications to the parent structure of this compound, such as altering substituents on the aromatic ring or modifying the C- or N-terminus, can drastically alter its affinity and selectivity for various biological targets. The effects of the two defining modifications of this compound—alpha-methylation and O-methylation—are particularly significant.

Alpha-Methylation: The presence of the alpha-methyl group is a key structural feature. In alpha-methyl-p-tyrosine (metirosine), a close analogue lacking the O-methyl group, this modification is crucial for its activity as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. wikipedia.orgnih.gov The methyl group enhances its binding to the enzyme's active site, allowing it to compete effectively with the natural substrate, tyrosine. wikipedia.org In the context of opioid peptides, replacing the native tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt), an analogue with ring methylation, has led to compounds with exceptionally high receptor affinity and potent bioactivity, demonstrating the profound impact of steric modifications. nih.gov

O-Methylation: The replacement of the phenolic hydroxyl group with a methoxy (B1213986) group eliminates a crucial hydrogen bond donor. The phenolic hydroxyl of tyrosine is known to be a critical interaction point for many receptors, including opioid receptors, where it is often considered the "message" part of the pharmacophore responsible for initiating the biological response. nih.gov O-methylation would therefore be expected to significantly reduce or abolish activity at receptors that rely on this hydrogen bond. Conversely, this modification increases lipophilicity and introduces a hydrogen bond acceptor (the ether oxygen), which could be exploited to enhance affinity and selectivity for receptors that have a corresponding hydrophobic pocket and/or a hydrogen bond donor in the binding site.

Studies on derivatives of related compounds provide quantitative insights into the effects of such modifications. For instance, in a series of Nociceptin/Orphanin FQ (N/OFQ) peptide analogues, substitution of a key phenylalanine with 2',6'-dimethyltyrosine (Dmt) or monomethyl tyrosine (Mmt) had a significant impact on potency at the NOP receptor.

| Compound | pEC50 | Relative Potency Change |

|---|---|---|

| N/OFQ(1-13)-NH2 (Parental Peptide) | 9.82 | - |

| [Dmt¹]N/OFQ(1-13)-NH₂ | 8.35 | 30-fold reduction nih.gov |

| [Mmt¹]N/OFQ(1-13)-NH₂ | 9.47 | Similar to parental nih.gov |

This data illustrates that even subtle changes, such as the number of methyl groups on the aromatic ring, can lead to dramatic changes in biological activity. nih.gov The systematic modification of this compound derivatives is therefore a powerful strategy to fine-tune their pharmacological properties.

Ligand-Receptor Interaction Mechanisms

Understanding the molecular interactions between a ligand and its receptor is fundamental to explaining its biological activity and is a cornerstone of rational drug design. chimia.ch The binding of this compound derivatives to a receptor is governed by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Molecular modeling and docking studies on related compounds provide valuable models for these interactions. For example, the binding of alpha-methyl-p-tyrosine to tyrosine hydroxylase involves the ligand sitting in a deep, narrow groove lined with polar and aromatic residues. nih.gov The carboxylate and amino groups of the amino acid backbone form key electrostatic and hydrogen bond interactions, while the phenyl ring engages in hydrophobic interactions within the active site. nih.gov

The specific structural features of this compound dictate its interaction profile:

The Alpha-Methyl Group: This group can engage in van der Waals interactions within a sterically complementary pocket on the receptor surface. Its primary role, however, is often to enforce a bioactive conformation that optimizes the placement of other key interacting groups.

The O-Methyl Group: This feature fundamentally alters the interaction potential of the phenolic portion of the molecule. Unlike the hydroxyl group of tyrosine, which can act as both a hydrogen bond donor and acceptor, the methoxy group can only function as a hydrogen bond acceptor. Furthermore, the methyl component adds lipophilicity, favoring interactions with hydrophobic regions of the binding site. Studies on the alpha-2 adrenoceptor have suggested that tyrosine residues within the receptor itself are critical for ligand binding, highlighting the importance of such interactions. nih.gov The O-methylation of the ligand would thus fundamentally change how it interacts with such a binding site.

Computational methods like molecular docking and molecular dynamics simulations are essential tools for visualizing these interactions. nih.govmdpi.com These models can predict the binding pose of a ligand and identify key amino acid residues in the receptor that are crucial for binding, providing a structural basis for the observed SAR and guiding the design of new analogues with improved affinity. nih.govmdpi.com

Strategies for Optimizing Potency, Selectivity, and Pharmacokinetic Properties

The optimization of a lead compound like this compound involves a multi-parameter approach aimed at enhancing its therapeutic potential. Strategies focus on improving not only its potency and selectivity but also its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME).

Optimizing Potency and Selectivity:

Conformational Constraint: As discussed, the alpha-methyl group already imparts significant conformational rigidity. Further constraining the molecule, for example by incorporating it into a cyclic peptide or a rigid scaffold, can further enhance affinity and selectivity by locking it into its bioactive conformation.

Systematic Substitutions: Guided by SAR and computational models, systematic modification of the aromatic ring can be performed. Adding electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring, while varying the size and lipophilicity of substituents can probe the steric and hydrophobic limits of the receptor's binding pocket.

Bioisosteric Replacement: The O-methyl group could be replaced with other bioisosteres, such as a halogen or a small alkyl chain, to fine-tune lipophilicity and electronic character while maintaining a similar size, potentially leading to improved interactions and selectivity.

Optimizing Pharmacokinetic Properties:

Metabolic Stability: Methylation at the alpha-carbon and phenolic oxygen blocks potential sites of metabolism. Alpha-methylation is a known strategy to increase resistance to proteolytic degradation by peptidases when the amino acid is part of a peptide chain. enamine.netiris-biotech.de Similarly, O-methylation prevents metabolism by enzymes that act on phenol (B47542) groups.

Prodrug Strategies: If permeability or solubility remains an issue, a prodrug approach can be employed. For instance, the carboxylic acid could be esterified to create a more lipophilic prodrug that is converted back to the active parent compound by esterases in the body.

Ultimately, the successful optimization of this compound derivatives requires an iterative process of design, synthesis, and biological testing, integrating computational and experimental approaches to balance the multiple factors that contribute to a desirable therapeutic profile. news-medical.net

Analytical Methodologies for O,alpha Dimethyltyrosine and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of O,alpha-Dimethyltyrosine and its metabolites, providing the necessary separation from other endogenous compounds before detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of tyrosine derivatives. Its versatility allows for the separation of these non-volatile, polar compounds in their native form, often without the need for derivatization. The separation is typically achieved using reversed-phase columns. For instance, derivatives like N-Carbamoyl-3-methoxy-O,alpha-dimethyl-L-tyrosine have been analyzed using specific columns such as Newcrom R1.

Various detection systems can be coupled with HPLC to enhance sensitivity and selectivity:

Electrochemical Detection: This method is particularly sensitive for easily oxidizable compounds like catecholamines and their precursors.

Fluorescence Detection: For compounds that are naturally fluorescent or can be derivatized with a fluorescent tag, this detection method offers high sensitivity. Metabolites of L-DOPA, a related compound, are often detected using this method.

UV Detection: A common detector that measures the absorbance of UV light by the analyte. It is widely applicable for compounds containing chromophores.

Table 1: Example HPLC Conditions for Tyrosine Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | Xbridge® C18 (4.6 × 150 mm, 5 µm) | nih.gov |

| Mobile Phase | Linear gradient of acetonitrile (B52724) (0.1% TFA) in water (0.1% TFA) | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | UV at 220 nm and 254 nm | nih.gov |

| Application | Analysis of N-Boc or N-Fmoc derivatives of Monomethyl Tyrosine | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique that can be applied to the analysis of tyrosine and its metabolites cuni.czcuni.cz. However, due to the low volatility of amino acids like this compound, a derivatization step is typically required to convert them into more volatile and thermally stable compounds. This process involves chemical modification of the polar functional groups (e.g., carboxyl and amino groups). The resulting derivatives can then be separated based on their boiling points and interaction with the GC column's stationary phase.

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of this compound and its metabolites. It is often coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) provides high-resolution separation and definitive identification of analytes. After separation by GC, the derivatized metabolites enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its fragments, serves as a chemical fingerprint for identification. This technique has been successfully used to measure tyrosine oxidation products and other metabolites in biological samples nih.govnih.gov. For the related compound L-alpha-Methyltyrosine, experimental GC-MS data shows characteristic fragmentation patterns that can be used for its identification nih.gov.

Table 2: GC-MS Data for a Trimethylsilyl (TMS) Derivative of L-Tyrosine

| Feature | Detail | Source |

|---|---|---|

| Derivative Type | 3 TMS | hmdb.ca |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane | hmdb.ca |

| Retention Index | 1934.12 | hmdb.ca |

| Key Feature | Provides a unique mass spectrum for identification | hmdb.ca |

Electrospray Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like amino acid derivatives directly from a liquid phase. It is commonly coupled with HPLC (LC-MS). ESI generates intact molecular ions with minimal fragmentation, which is advantageous for determining the molecular weight of the analyte. The technique was used, for example, to monitor the synthesis of Fmoc-protected monomethyl tyrosine derivatives, where the mass spectrometer could confirm the presence of the desired product by its mass-to-charge ratio ([M+H]⁺) nih.gov.

Localization of Modified Tyrosine Residues in Peptides

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for identifying and pinpointing the exact location of modified amino acid residues, such as an O-methylated tyrosine, within a peptide sequence ijs.si. The process generally involves:

Proteolytic Digestion: The protein of interest is enzymatically digested (e.g., with trypsin) into smaller peptides.

LC-MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by the mass spectrometer. The instrument measures the precise mass of the intact peptides. A peptide containing a modified tyrosine will exhibit a characteristic mass shift compared to its unmodified counterpart.

Tandem MS (MS/MS): A specific peptide ion (the "parent" or "precursor" ion) is selected and fragmented inside the mass spectrometer. This fragmentation typically occurs at the peptide bonds, generating a series of "product" ions.

Spectral Analysis: The resulting MS/MS spectrum contains fragment ions (e.g., b- and y-ions) that differ in length by a single amino acid. By analyzing the mass difference between consecutive fragment ions, the peptide's amino acid sequence can be determined. Crucially, the mass shift caused by the modification will be observed on all fragment ions that retain the modified residue, thereby localizing it to a specific tyrosine in the sequence researchgate.netnih.gov. High-accuracy mass measurements are critical in this process to confidently identify the modification ijs.si.

Immunochemical Techniques

Immunochemical methods utilize the high specificity of antigen-antibody interactions for the detection and quantification of target molecules. While specific, commercially available immunoassays for this compound are not commonly documented, the principles of these techniques are broadly applicable. The development of such assays would first require the production of antibodies specific to this compound. Due to its small size, this compound would act as a hapten, needing conjugation to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to elicit a robust immune response in an animal model for antibody production thermofisher.comnih.gov. Once specific antibodies are generated, they can be employed in various immunoassay formats.

Immunohistochemistry

Immunohistochemistry (IHC) is a powerful technique used to visualize the presence and location of a specific antigen within tissue sections. If antibodies specific to this compound were developed, IHC could be employed to map its distribution within biological tissues.

Principle and Application: The method involves preserving a tissue sample, slicing it into thin sections, and then incubating these sections with a primary antibody that specifically binds to this compound. A secondary antibody, which is conjugated to an enzyme (like horseradish peroxidase) or a fluorophore and recognizes the primary antibody, is then added. The location of the target molecule is revealed by the enzymatic reaction with a substrate that produces a colored precipitate or by fluorescence microscopy nih.gov. This would allow researchers to investigate the localization of this compound in specific cell types or subcellular compartments, providing insights into its potential sites of action or accumulation.

ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For a small molecule like this compound, a competitive ELISA format would be the most suitable approach mybiosource.com.

Principle and Application: In a competitive ELISA, a known amount of enzyme-labeled this compound is mixed with the sample containing an unknown amount of the unlabeled compound. This mixture is then added to microplate wells that have been pre-coated with a limited amount of anti-O,alpha-Dimethyltyrosine capture antibody. The labeled and unlabeled (from the sample) this compound compete for binding to the antibody. After an incubation period, the unbound reagents are washed away. The amount of enzyme-labeled compound bound to the antibody is then measured by adding a substrate that generates a colored or chemiluminescent signal. The signal intensity is inversely proportional to the concentration of this compound in the original sample mybiosource.comnih.gov. A standard curve is generated using known concentrations of unlabeled this compound to quantify the amount in the unknown samples.

| Step | Procedure for a Hypothetical Competitive ELISA | Purpose |

|---|---|---|

| 1. Coating | Microplate wells are coated with a specific capture antibody against this compound and incubated overnight. | To immobilize the antibody that will bind the target molecule. |

| 2. Blocking | Unbound sites in the wells are blocked using an inert protein solution (e.g., BSA). | To prevent non-specific binding of reagents to the plate surface. researchgate.net |

| 3. Competition | The test sample (containing unknown this compound) is added to the wells simultaneously with a known amount of enzyme-conjugated this compound. | To allow competition between the sample and conjugated this compound for antibody binding sites. mybiosource.com |

| 4. Washing | The plate is washed to remove unbound sample and conjugated this compound. | To remove interfering substances and reduce background noise. |

| 5. Detection | A substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme converts the substrate into a measurable colored product. abcam.com | To generate a signal proportional to the amount of enzyme-conjugated this compound bound. |

| 6. Measurement | The reaction is stopped, and the absorbance (or luminescence) is read using a microplate reader. The concentration is determined by comparison to a standard curve. | To quantify the signal and calculate the concentration of this compound in the sample. |

Western Blotting

Western Blotting, or immunoblotting, is a widely used technique to detect specific proteins in a sample thermofisher.com. It is important to note that Western Blotting does not directly detect small molecules like this compound. Instead, its utility in this context is indirect, focusing on the proteins that are involved in the metabolism or signaling pathways of this compound.